5-Bromo-4-methylthiophene-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO2S2/c1-3-2-4(10-5(3)6)11(7,8)9/h2H,1H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBGCIHMCCBTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Pathways of 5 Bromo 4 Methylthiophene 2 Sulfonamide
Reactivity of the Bromine Substituent at C-5
The bromine atom at the C-5 position of the thiophene (B33073) ring is a key site for chemical modification, primarily through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a well-documented transformation for this compound and its derivatives. uni.lunih.gov This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the thiophene core with a variety of aryl or heteroaryl boronic acids. nih.gov
For instance, after N-alkylation of the sulfonamide group, the resulting N-alkyl-5-bromothiophene-2-sulfonamide can be effectively coupled with different aryl boronic acids. uni.lunih.gov These reactions are typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium phosphate (B84403) (K₃PO₄) in a solvent system such as 1,4-dioxane (B91453) and water. uni.lu The reaction generally proceeds under heating. uni.lu The yields of these coupling reactions are reported to be fair to good, ranging from 56% to 72% depending on the specific aryl boronic acid used. uni.lunih.gov This demonstrates the utility of the C-5 bromine as a handle for introducing molecular diversity.
The reactivity of the C-5 bromine is a cornerstone of the synthetic utility of 5-Bromo-4-methylthiophene-2-sulfonamide, enabling the construction of more complex molecules with potential applications in various fields of chemical research.
Chemical Transformations of the Sulfonamide Functional Group
The sulfonamide moiety (-SO₂NH₂) is another reactive center within the molecule, offering pathways for functionalization, primarily at the nitrogen atom.
The nitrogen atom of the sulfonamide group can be readily alkylated or acylated. N-alkylation has been successfully demonstrated using various alkyl bromides in the presence of a base such as lithium hydride (LiH) in a solvent like dimethylformamide (DMF). uni.lunih.gov The reaction proceeds at room temperature, leading to the formation of 5-bromo-N-alkylthiophene-2-sulfonamides. uni.lunih.gov
The success of the N-alkylation is influenced by the nature of the alkylating agent. For example, reactions with bromoethane (B45996) and 1-bromopropane (B46711) have been reported to give yields of 72% and 78%, respectively. uni.lunih.gov However, the use of a more sterically hindered alkylating agent like isopropyl bromide can result in a lower yield, around 62%, which is attributed to steric hindrance. uni.lunih.gov
While specific examples of N-acylation for this compound are not extensively detailed in the available literature, the N-acylation of the closely related compound 5-bromothiophene-2-sulfonamide (B1270684) has been reported. researchgate.net This reaction is achieved using acetic anhydride (B1165640) in acetonitrile, suggesting a similar transformation is feasible for the 4-methyl derivative. researchgate.net This would result in the formation of N-acetyl-5-bromo-4-methylthiophene-2-sulfonamide.
Interactive Table: N-Alkylation of this compound
| Alkylating Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| Bromoethane | 5-Bromo-N-ethyl-4-methylthiophene-2-sulfonamide | 72 | uni.lu, nih.gov |
| 1-Bromopropane | 5-Bromo-N-propyl-4-methylthiophene-2-sulfonamide | 78 | uni.lu, nih.gov |
| Isopropyl bromide | 5-Bromo-N-isopropyl-4-methylthiophene-2-sulfonamide | 62 | uni.lu, nih.gov |
Rearrangement reactions involving the sulfonamide group on a thiophene ring are less common and would likely require specific reaction conditions to overcome the stability of the functional group. No specific rearrangement pathways for this compound have been documented in the reviewed literature.
Reactivity Associated with the Thiophene Ring System
The thiophene ring is an aromatic system, and its reactivity is influenced by the substituents it bears. In this compound, the ring is substituted with an electron-donating methyl group and two electron-withdrawing groups (bromo and sulfonamide). Thiophenes are generally more reactive towards electrophilic substitution than benzene (B151609). uoanbar.edu.iqchemenu.comchemenu.com
The positions for electrophilic attack on the thiophene ring are directed by the existing substituents. The sulfonamide group at C-2 and the bromine at C-5 would direct incoming electrophiles to the C-3 position. However, the methyl group at C-4 would also influence the regioselectivity. The interplay of these electronic effects makes the prediction of the exact outcome of electrophilic substitution complex without experimental data.
Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring, is also a possibility, particularly given the presence of the bromine atom. Thiophenes are generally more susceptible to nucleophilic substitution than their benzene counterparts. uoanbar.edu.iq The electron-withdrawing nature of the sulfonamide group would further activate the ring towards nucleophilic attack.
Stability and Degradation Pathways under Various Chemical Environments
The stability of this compound is a critical factor in its handling, storage, and application. While specific degradation studies for this compound are limited, general principles of thiophene and sulfonamide chemistry can provide insights.
The thiophene ring itself is relatively stable but can be susceptible to degradation under strongly acidic or oxidizing conditions. The C-Br bond may be susceptible to cleavage under certain reductive conditions or upon exposure to UV light (photodegradation), a common pathway for bromoaromatic compounds.
The sulfonamide group is generally stable. However, under prolonged exposure to harsh acidic or basic conditions, hydrolysis of the sulfonamide to the corresponding sulfonic acid and ammonia (B1221849) (or amine in the case of N-substituted derivatives) can occur. Photodegradation of sulfonamides has been observed to proceed via cleavage of the sulfonamide bond and SO₂ extrusion. researchgate.net
For instance, a study on the degradation of N-hydroxy-5-methylfuran-2-sulfonamide in a solution at pH 4.5 and 40°C revealed an unexpected degradation pathway, highlighting the sensitivity of similar structures to their chemical environment. chemscene.com While the furan (B31954) ring in this example is different from the thiophene ring, it underscores the potential for complex degradation pathways in related sulfonamide compounds.
Spectroscopic and Structural Elucidation Methodologies for 5 Bromo 4 Methylthiophene 2 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. For 5-Bromo-4-methylthiophene-2-sulfonamide, one would expect to observe distinct signals for the methyl protons (CH₃), the thiophene (B33073) ring proton (H-3), and the sulfonamide protons (-SO₂NH₂). The chemical shift (δ) of the thiophene proton would be indicative of its position on the substituted ring. The methyl group protons would likely appear as a singlet, while the sulfonamide protons might present as a broad singlet, the chemical shift of which can be solvent-dependent.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, five distinct carbon signals would be anticipated: one for the methyl group and four for the thiophene ring carbons (C2, C3, C4, and C5). The chemical shifts of the thiophene carbons would be influenced by the attached substituents (bromo, methyl, and sulfonamide groups), aiding in the confirmation of their respective positions on the heterocyclic core.
To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, typically over two to three bonds. For this compound, it would primarily be used to confirm the coupling (or lack thereof) between the thiophene proton and the methyl protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the proton signal for H-3 to its corresponding carbon atom (C-3) and the methyl protons to the methyl carbon.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule. For this compound (C₅H₆BrNO₂S₂), the predicted monoisotopic mass is 254.90233 Da. uni.lu HRMS would be used to confirm this exact mass, thereby verifying the molecular formula. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks separated by two mass units.
Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 255.90961 |
| [M+Na]⁺ | 277.89155 |
| [M-H]⁻ | 253.89505 |
| [M+NH₄]⁺ | 272.93615 |
| [M+K]⁺ | 293.86549 |
Data sourced from predicted values on PubChemLite. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonamide and aromatic thiophene groups.
Expected IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonamide (-SO₂NH₂) | N-H stretch | 3400-3200 (two bands for primary amine) |
| Sulfonamide (-SO₂NH₂) | S=O asymmetric stretch | 1350-1300 |
| Sulfonamide (-SO₂NH₂) | S=O symmetric stretch | 1160-1120 |
| Thiophene Ring | C-H stretch | ~3100 |
| Thiophene Ring | C=C stretch | 1600-1450 |
| Methyl Group (-CH₃) | C-H stretch | 2960-2850 |
These are general ranges and the exact positions can vary.
The presence of these characteristic bands would provide strong evidence for the key functional moieties within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.
For this compound, the primary chromophores are the thiophene ring and the sulfonamide functional group. The absorption of UV radiation by these groups typically results in two main types of electronic transitions: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). The π → π* transitions are generally of high intensity and arise from the conjugated π-system of the aromatic thiophene ring. The n → π* transitions are typically of lower intensity and involve the non-bonding electrons on the sulfur and oxygen atoms of the sulfonamide group.
While specific experimental UV-Vis spectral data for this compound is not extensively detailed in publicly available literature, computational studies on similar thiophene sulfonamide derivatives have been performed. semanticscholar.org These theoretical calculations, often employing methods like Density Functional Theory (DFT), simulate the UV-Vis spectra and help predict the wavelengths of maximum absorption (λmax). For instance, studies on related sulfonamide compounds show that π-π* transitions can be expected in the lower wavelength UV region, while n–π* transitions may appear at longer wavelengths. nih.gov The presence of substituents on the thiophene ring, such as the bromine atom and the methyl group, can influence the energy of these transitions, causing shifts in the absorption maxima.
Table 1: Predicted Electronic Transitions for Thiophene Sulfonamide Derivatives This table is based on theoretical calculations and data from related compounds to illustrate expected absorption regions.
| Transition Type | Predicted Wavelength (λmax) Range (nm) | Associated Molecular Orbitals |
|---|---|---|
| π → π* | 230 - 290 | HOMO to LUMO |
| n → π* | 300 - 450 | HOMO-1 to LUMO |
Data derived from computational studies on thiophene sulfonamide derivatives and general principles of UV-Vis spectroscopy. semanticscholar.orgnih.gov
X-ray Crystallography for Solid-State Molecular Structure Determination (if available)
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and the packing of molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.
As of the latest available data, a specific single-crystal X-ray structure for this compound has not been deposited in public crystallographic databases. However, analysis of closely related thiophene sulfonamide derivatives provides significant insight into the structural features that would be expected. nih.govnih.govresearchgate.net
Should a single crystal of this compound be successfully grown and analyzed, it would yield a set of crystallographic parameters similar to those presented in the illustrative table below. This data would provide unequivocal confirmation of its molecular geometry and intermolecular interactions.
Table 2: Illustrative Crystallographic Data for a Thiophene Sulfonamide Derivative This table presents typical data obtained from an X-ray crystallographic analysis of a related compound, as a specific structure for this compound is not available. nih.govmdpi.com
| Parameter | Illustrative Value |
|---|---|
| Empirical Formula | C₅H₆BrNO₂S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.9 |
| b (Å) | ~10.1 |
| c (Å) | ~12.5 |
| α (°) | 90 |
| β (°) | ~105 |
| γ (°) | 90 |
| Volume (ų) | ~1080 |
| Z (Molecules per unit cell) | 4 |
Computational and Theoretical Investigations of 5 Bromo 4 Methylthiophene 2 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) has become a popular and effective computational method for studying the structural and electronic properties of thiophene (B33073) derivatives due to its balance of accuracy and computational cost. chemscene.commdpi.com DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This involves calculating key parameters such as bond lengths, bond angles, and dihedral angles.
For thiophene sulfonamide derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to predict these geometric parameters. semanticscholar.orgresearchgate.net For instance, in a computational study of various thiophene sulfonamide derivatives, the intramolecular distances of the S=O bonds in the sulfonamide group were calculated to be in the range of 1.45 Å to 1.46 Å, and the S–NH2 bond lengths were found to be between 1.67 Å and 1.68 Å. researchgate.net The bond angles, such as O=S=O, were calculated to be around 120.46–121.18°, which aligns closely with experimental values for similar structures. researchgate.net These calculations provide a precise picture of the molecule's shape, which is crucial for understanding its interactions with other molecules.
Ab initio quantum chemistry methods are based on first principles, without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties. While computationally more intensive than DFT, ab initio calculations are valuable for benchmarking and for cases where high accuracy is paramount. For related thiophene compounds, ab initio calculations have been used to investigate fragmentation pathways and to conclusively identify resulting radical cations, demonstrating the power of these methods in detailed molecular analysis. irjweb.com For a molecule like 5-Bromo-4-methylthiophene-2-sulfonamide, ab initio methods could yield very precise predictions of its electronic and structural properties.
Molecular Orbital Analysis
Molecular orbital (MO) analysis is a critical component of computational chemistry that helps in understanding the electronic behavior and reactivity of a molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. In computational studies of related 5-arylthiophene derivatives, the HOMO-LUMO energy gaps were found to be in the range of 3.44–4.65 eV, indicating that these compounds are generally stable. researchgate.netscispace.com The analysis of these orbitals provides insight into charge transfer interactions within the molecule. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Data for a Related Thiophene Sulfonamide Derivative This table presents example data from a related compound to illustrate the concept, as specific values for this compound are not available in the searched literature.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -7.18 |
| ELUMO | -4.77 |
| Energy Gap (ΔE) | 2.41 |
Source: Adapted from computational studies on related thiophene derivatives. scispace.com
Global reactivity descriptors, such as electronic chemical potential (μ) and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. The electronic chemical potential describes the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2
The electrophilicity index (ω) measures the ability of a species to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. It is defined as: ω = μ² / (2η) where η is the chemical hardness.
These parameters are crucial for predicting how a molecule will behave in a chemical reaction. For various thiophene sulfonamide derivatives, these reactivity descriptors have been calculated to understand their potential biological activity and reactivity. semanticscholar.org
The ionization potential (I) and electron affinity (A) are fundamental electronic properties that can be related to the energies of the frontier molecular orbitals through Koopmans' theorem. The ionization potential is the energy required to remove an electron from a molecule and can be approximated by the negative of the HOMO energy (I ≈ -EHOMO). The electron affinity is the energy released when an electron is added to a molecule and can be approximated by the negative of the LUMO energy (A ≈ -ELUMO).
These values are essential for understanding the redox properties of a molecule and its charge transfer capabilities. For example, in a study on 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, the ionization potential was calculated to be approximately -0.30456 eV using the B3LYP method.
Table 2: Illustrative Calculated Electronic Properties for Related Thiophene Sulfonamides This table presents example data from related compounds to illustrate the concepts, as specific values for this compound are not available in the searched literature.
| Parameter | Definition | Illustrative Value (eV) |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | 7.18 |
| Electron Affinity (A) | A ≈ -ELUMO | 4.77 |
| Chemical Hardness (η) | η = (I - A) / 2 | 1.205 |
| Electronic Chemical Potential (μ) | μ = -(I + A) / 2 | -5.975 |
| Electrophilicity Index (ω) | ω = μ² / (2η) | 14.81 |
Source: Calculated based on illustrative data from related thiophene derivatives. semanticscholar.orgscispace.com
Spectroscopic Property Simulations
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), it is possible to simulate various spectra, offering insights into the molecule's vibrational and electronic characteristics. These theoretical predictions are invaluable for interpreting experimental data and understanding the compound's structure-property relationships.
The theoretical Fourier-Transform Infrared (FT-IR) spectrum can be calculated using DFT methods, often with the B3LYP functional and a 6-311G(d,p) or similar basis set. mdpi.comresearchgate.net These calculations help in assigning the vibrational modes of the molecule. For thiophene sulfonamide derivatives, characteristic vibrational frequencies can be predicted. mdpi.com
Key predicted vibrational modes for a molecule like this compound would include:
N-H Vibrations : The sulfonamide group's N-H stretching vibrations are typically predicted to appear at high wavenumbers. For related primary sulfonamides, antisymmetric and symmetric stretching vibrations are observed in the range of 3590–3600 cm⁻¹. mdpi.com
S=O Vibrations : The sulfonamide group is characterized by strong symmetric and asymmetric stretching vibrations of the S=O bonds. Theoretical calculations for similar sulfonamides place the SO₂ asymmetric and symmetric stretching bands around 1325 ± 25 cm⁻¹ and 1140 ± 20 cm⁻¹, respectively. researchgate.net
Thiophene Ring Vibrations : The C-H, C=C, and C-S stretching and bending vibrations of the thiophene ring would also be identified.
The table below summarizes typical theoretically predicted vibrational frequencies for key functional groups in related thiophene sulfonamide structures. mdpi.com
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Functional Group |
| N-H Antisymmetric Stretching | 3590–3600 | -SO₂NH₂ |
| N-H Twisting | ~3494 | -SO₂NH₂ |
| H-N-H Scissoring and Wagging | 1580–1600 | -SO₂NH₂ |
| S=O Asymmetric & Symmetric Stretching | 1350 - 1120 | -SO₂ |
| C-S Stretching (Thiophene Ring) | 850 - 650 | Thiophene |
This interactive table is based on data from computational studies on thiophene sulfonamide derivatives. mdpi.comresearchgate.net
The electronic absorption properties of this compound can be modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which indicates the intensity of the electronic transition. researchgate.net These calculations are typically performed in a simulated solvent environment to better match experimental conditions. mdpi.com
For thiophene sulfonamide derivatives, the main electronic transitions are often of the π → π* type, originating from the aromatic thiophene ring and the sulfonamide group. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to these transitions. researchgate.net In related compounds, the major absorption bands are predicted in the UV region. mdpi.commdpi.com
The following table presents representative TD-DFT calculated UV-Vis spectral data for structurally similar thiophene sulfonamide compounds. mdpi.comresearchgate.net
| Compound Structure | Calculated Excitation Energy (eV) | Predicted λmax (nm) | Oscillator Strength (f) | Primary Transition |
| Thiophene-2-sulfonamide | 4.89 | 253 | 0.170 | HOMO → LUMO |
| 5-Chlorothiophene-2-sulfonamide | 4.67 | 265 | 0.198 | HOMO → LUMO |
| 5-Phenylthiophene-2-sulfonamide | 4.10 | 302 | 0.451 | HOMO → LUMO |
This interactive table showcases theoretical data for related compounds to illustrate the expected UV-Vis properties. mdpi.comresearchgate.net
Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is widely employed to predict ¹H and ¹³C NMR chemical shifts. researchgate.net
For this compound, GIAO calculations would predict the chemical shifts for:
The single proton on the thiophene ring.
The protons of the methyl group.
The protons of the sulfonamide (-NH₂) group.
The distinct carbon atoms in the thiophene ring and the methyl group.
Calculations are performed relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). researchgate.net These predicted shifts can then be compared with experimental data to confirm the molecular structure. The accuracy of the prediction depends on the level of theory and the inclusion of solvent effects. researchgate.netresearchgate.net
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Organic molecules with significant π-conjugated systems and donor-acceptor groups often exhibit non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. nih.govrsc.orgresearchgate.net Theoretical calculations are essential for predicting and understanding the NLO response of molecules like this compound.
The first hyperpolarizability (β) is a key indicator of a molecule's second-order NLO activity. dntb.gov.ua It can be calculated using DFT methods. A high hyperpolarizability value suggests a strong NLO response. nih.gov This property is closely linked to the molecule's electronic structure, particularly the energy gap (ΔE) between the HOMO and LUMO. mdpi.com Generally, a smaller HOMO-LUMO gap, which facilitates intramolecular charge transfer (ICT), leads to a larger hyperpolarizability. dntb.gov.ua
In the structure of this compound, the sulfonamide group can act as an electron-withdrawing group, and the methyl- and bromo-substituted thiophene ring acts as the π-conjugated system. This arrangement can facilitate ICT, which is a prerequisite for NLO activity. nih.gov Computational studies on similar thiophene sulfonamide derivatives have shown that modifications to the substituent groups can tune the HOMO-LUMO gap and, consequently, the hyperpolarizability. mdpi.comdntb.gov.ua
The table below shows representative calculated HOMO-LUMO gaps and first hyperpolarizability values for various thiophene sulfonamide derivatives, demonstrating the structure-property relationship. mdpi.comdntb.gov.ua
| Compound Derivative | HOMO-LUMO Gap (ΔE) in eV | First Hyperpolarizability (β) in esu |
| Thiophene-2-sulfonamide | 4.65 | 0.85 x 10⁻³⁰ |
| 5-Chlorothiophene-2-sulfonamide | 4.58 | 0.92 x 10⁻³⁰ |
| 5-Nitrothiophene-2-sulfonamide | 3.44 | 3.15 x 10⁻³⁰ |
This interactive table presents theoretical data from related molecules to illustrate the principles of NLO property evaluation. mdpi.comdntb.gov.ua
Molecular Docking and Dynamics Simulations (for biological interaction prediction)
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme. nih.govnih.gov These methods are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The output is often a docking score, which estimates the binding affinity, and a predicted binding pose, which reveals key intermolecular interactions like hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net For thiophene sulfonamide derivatives, docking studies have been performed against various targets, including bacterial enzymes, to evaluate their potential as antimicrobial agents. nih.govnih.gov For instance, derivatives have been docked against proteins like New Delhi Metallo-β-lactamase and Enoyl-acyl carrier protein reductase (InhA) to predict their antibacterial activity. nih.govnih.gov
Molecular dynamics simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time. nih.govfrontiersin.org Starting from a docked pose, an MD simulation can confirm the stability of the predicted interactions and reveal how the protein and ligand adapt to each other's presence. nih.gov This provides a more detailed picture of the binding event than static docking alone.
| Compound Class | Protein Target (PDB ID) | Predicted Interaction Type | Purpose of Simulation |
| Thiophene Sulfonamide Derivatives | Enoyl acyl carrier protein reductase InhA (2NSD) | Hydrogen bonds, hydrophobic interactions | Predict antibacterial activity |
| Thiophene Sulfonamide Derivatives | New Delhi Metallo-β-lactamase (5N5I) | Interactions with active site residues | Predict antibacterial activity |
| Thiazolidine Derivatives | E. coli MurB Enzyme | Hydrogen bonds with Tyr157, Lys261, Ser228 | Elucidate mechanism of action |
This interactive table summarizes findings from molecular docking studies on related compound classes to demonstrate the application of these computational methods. nih.govnih.govmdpi.com
Biological Activity and Mechanistic Studies of 5 Bromo 4 Methylthiophene 2 Sulfonamide Derivatives Pre Clinical Focus
Exploration of Enzyme Inhibition Mechanisms
The therapeutic potential of sulfonamide-based compounds is often rooted in their ability to selectively inhibit specific enzymes. Derivatives of 5-Bromo-4-methylthiophene-2-sulfonamide have been investigated for their interactions with key enzymatic targets.
Carbonic Anhydrase Inhibition (e.g., Bacterial Carbonic Anhydrases)
The sulfonamide moiety is a classic zinc-binding group, making it a cornerstone for the design of carbonic anhydrase (CA) inhibitors. nih.gov CAs are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. mdpi.com Thiophene-2-sulfonamide was identified as a more potent CA inhibitor compared to sulfanilamide, highlighting the potential of the thiophene (B33073) scaffold in this context. nih.gov
While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights. For instance, a study on a series of sulfenimide derivatives showed that a bromo-substituted compound was the most potent inhibitor against human carbonic anhydrase isoforms I and II (hCA-I, hCA-II) and bovine carbonic anhydrase (bCA). nih.gov This suggests that the presence of a bromine atom can contribute significantly to the inhibitory activity against these enzymes. nih.gov The development of five-membered heterocyclic sulfonamides as CAIs is a field of growing interest, with applications in treating conditions like glaucoma and epilepsy. mdpi.comnih.gov
Other Enzyme Targets Associated with Disease Pathways
Beyond carbonic anhydrases, the primary enzyme target for the antimicrobial action of sulfonamides is dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov This enzyme is crucial for the synthesis of folic acid in bacteria. Sulfonamides act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA), thereby halting the bacterial metabolic pathway. nih.govmhmedical.com
Research into related thiophene sulfonamide structures has also revealed inhibitory activity against other enzymes. For example, certain 5-arylthiophene-2-sulfonamides have been shown to inhibit urease, an enzyme implicated in pathologies associated with Helicobacter pylori infections. The nature of the substituents on the thiophene ring plays a critical role in the molecule's interaction with these biological targets.
Antimicrobial Activity Investigations (e.g., Antibacterial Efficacy against specific bacterial strains)
Derivatives of this compound have demonstrated significant antibacterial properties, particularly against drug-resistant bacterial strains.
A key area of investigation has been their efficacy against New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae, a pathogen identified by the World Health Organization as a critical priority. nih.gov A 2024 study reported the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides and their screening against a clinically isolated NDM-1 producing Klebsiella pneumoniae ST147 strain. nih.govresearchgate.net The N-propyl derivative, in particular, showed high potency. nih.govresearchgate.net
| Compound | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 5-bromo-N-propylthiophene-2-sulfonamide | Klebsiella pneumoniae ST147 (NDM-1) | 0.39 | 0.78 |
Studies on other sulfonamide derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.netjocpr.com
Mechanisms of Action for Antimicrobial Effects (e.g., Folic Acid Synthesis Inhibition)
The primary mechanism of antibacterial action for sulfonamides is the inhibition of the folic acid (folate) synthesis pathway. nih.gov Bacteria are typically unable to uptake folic acid from their environment and must synthesize it de novo. mhmedical.com This pathway is essential for the production of nucleotides (purines and pyrimidines) and certain amino acids, which are required for DNA synthesis and cell replication. drugbank.com
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA). nih.gov They act as competitive antagonists, binding to the enzyme dihydropteroate synthase (DHPS) and blocking the incorporation of PABA into dihydropteroic acid, a precursor to folic acid. mhmedical.com This disruption of folate synthesis halts bacterial growth and division, resulting in a bacteriostatic effect. nih.govresearchgate.net
Studies on Bacterial Resistance Mechanisms
The widespread use of sulfonamides has led to the emergence of bacterial resistance. The two primary molecular mechanisms are:
Target Site Modification : Chromosomal mutations in the bacterial folP gene, which encodes for the dihydropteroate synthase (DHPS) enzyme, can alter the PABA-binding site. These alterations reduce the binding affinity of sulfonamide drugs while still allowing the enzyme to bind its natural substrate, PABA, thus conferring resistance. nih.gov
Acquisition of Resistant Genes : Bacteria can acquire mobile genetic elements, such as plasmids, that carry sulfonamide-resistance genes (sul genes), including sul1, sul2, and sul3. nih.govresearchgate.net These genes encode for highly resistant, alternative DHPS enzymes that are not inhibited by sulfonamide drugs, allowing the bacteria to continue producing folic acid even in the presence of the antibiotic. nih.gov
Other resistance mechanisms include the production of drug-inactivating enzymes, such as the New Delhi Metallo-β-lactamase found in resistant K. pneumoniae, and the ability of some bacteria to bypass the metabolic block by scavenging for folic acid from their environment. nih.govyoutube.com
Antioxidant Activity Assessments
Some sulfonamide derivatives have been explored for their potential antioxidant properties. researchgate.net Antioxidants can neutralize reactive oxygen species (ROS), which can cause oxidative damage to cells and contribute to various chronic diseases. nih.govmdpi.com
While specific studies focusing solely on the antioxidant activity of this compound are not widely reported in the reviewed literature, research on related structures provides some context. A study on new 3-acetyl-4-phenylquinoline-based arylsulfonamides found that some derivatives exhibited prominent free radical scavenging activity. researchgate.net Similarly, certain bromophenol derivatives have been shown to ameliorate H₂O₂-induced oxidative damage and ROS generation in keratinocytes. nih.gov These findings suggest that the broader class of compounds containing sulfonamide and bromo-aromatic moieties may possess antioxidant potential, though further specific investigation is required for the title compound.
Antiurease Activity Profiling
Urease, a nickel-containing enzyme, plays a crucial role in the pathogenesis of infections caused by bacteria such as Helicobacter pylori by breaking down urea (B33335) into ammonia (B1221849), which neutralizes gastric acid and allows the bacteria to survive. The inhibition of urease is therefore a key therapeutic strategy. Thiophene sulfonamide derivatives have emerged as potent urease inhibitors.
A study investigating a series of 5-aryl thiophenes bearing sulphonylacetamide moieties, synthesized from 5-bromothiophene-2-sulfonamide (B1270684), demonstrated significant urease inhibitory activity. The results revealed that the substitution pattern on the aryl ring attached to the thiophene core greatly influences the inhibitory potential. For instance, N-((5'-methyl-[2,2'-bithiophen]-5-yl)sulfonyl)acetamide exhibited remarkable urease inhibition with an IC₅₀ value of approximately 17.1 µg/mL. nih.gov Another derivative, N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide, also showed excellent activity with a percentage inhibition of around 46.23% at a concentration of 15 µg/mL and an IC₅₀ of 17.1 µg/mL. nih.gov
In general, most of the synthesized sulfonamide derivatives displayed better antimicrobial activities than the standard drug sulfisoxazole, which may be attributed to the synergistic effect of the sulfonamide and the attached heterocyclic moieties, as well as the increased lipophilicity of the synthesized compounds. nih.gov The mechanism of inhibition is believed to involve the chelation of nickel ions in the active site of the urease enzyme by the sulfur atom and other functional groups of the thiophene derivatives. dergipark.org.tr
Table 1: Antiurease Activity of 5-Aryl Thiophene Sulfonylacetamide Derivatives
Antiproliferative and Anticancer Activity in Cell-Based Assays (Excluding Clinical Trials)
Thiophene sulfonamide derivatives have demonstrated significant potential as anticancer agents in various pre-clinical cell-based studies. nih.gov Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and disruption of cellular processes essential for cancer cell growth and survival.
Several novel thiophene derivatives incorporating sulfonamide moieties have been synthesized and evaluated for their in vitro anticancer activity against human cancer cell lines. researchgate.net For example, a series of thiophene derivatives were tested against the human breast cancer cell line (MCF7), with some compounds exhibiting higher cytotoxic activities than the standard chemotherapy drug doxorubicin. researchgate.net Specifically, compounds bearing quinoline (B57606) and anthracene (B1667546) moieties attached to the thiophene sulfonamide scaffold showed potent anticancer activity, with IC₅₀ values as low as 9.39 µmol L⁻¹. researchgate.net
The antiproliferative effects of these compounds are believed to stem from their ability to interfere with various cellular targets. Some sulfonamides have been shown to disrupt microtubule assembly, a critical process for cell division. researchgate.net Additionally, they can act as inhibitors of carbonic anhydrase, an enzyme involved in pH regulation and the synthesis of essential cellular components like nucleotides and membrane lipids, thereby impeding cancer cell proliferation. researchgate.net
Table 2: In Vitro Anticancer Activity of Novel Thiophene Sulfonamide Derivatives against MCF7 Cell Line
Modulatory Effects on Biochemical Pathways
The biological activity of this compound derivatives is intrinsically linked to their ability to modulate specific biochemical pathways. The sulfonamide group is a well-established pharmacophore known for its ability to interfere with metabolic processes, particularly in microorganisms.
In the context of antibacterial activity, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for the production of nucleotides and certain amino acids. By blocking the folic acid synthesis pathway, these compounds effectively halt bacterial growth and replication. researchgate.net Recent studies on 5-bromo-N-alkylthiophene-2-sulfonamides have confirmed their antibacterial efficacy, which is attributed to this well-established mechanism. researchgate.net
In cancer cells, the modulatory effects are more diverse. As mentioned previously, some thiophene sulfonamide derivatives can disrupt the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. researchgate.net Furthermore, the inhibition of carbonic anhydrase by certain sulfonamides can lead to a reduction in the supply of bicarbonate, which is necessary for the synthesis of nucleotides and lipids, thereby slowing down the rapid proliferation of cancer cells. researchgate.net The structural versatility of this compound allows for the design of derivatives that can target these and other biochemical pathways, highlighting their potential as a scaffold for the development of novel therapeutic agents.
Structure Activity Relationship Sar Studies of 5 Bromo 4 Methylthiophene 2 Sulfonamide Derivatives
Impact of Substituents at the C-5 Position on Biological Activity
The substituent at the C-5 position of the thiophene (B33073) ring is a critical determinant of the biological activity of 5-Bromo-4-methylthiophene-2-sulfonamide derivatives. The bromine atom at this position serves as a versatile synthetic handle, allowing for the introduction of a wide array of functionalities, primarily through cross-coupling reactions like the Suzuki-Miyaura coupling.
Studies on the closely related 5-bromothiophene-2-sulfonamide (B1270684) scaffold have shown that replacing the bromo group with various aryl substituents can significantly modulate biological activity. For instance, the introduction of a simple phenyl group at the C-5 position has been shown to yield compounds with potent urease inhibitory activity. researchgate.net The electronic nature of the substituents on this appended aryl ring further refines the activity.
In the context of antibacterial agents, the arylation of the C-5 position has also been explored. A series of 5-arylthiophene-2-sulfonamide derivatives were synthesized and tested for their antibacterial properties. researchgate.net The specific nature of the aryl group introduced was found to be a key factor in determining the spectrum and potency of antibacterial action.
| Parent Compound | C-5 Substituent | Observed Biological Activity | Reference |
|---|---|---|---|
| 5-Bromothiophene-2-sulfonamide | Phenyl | Urease Inhibition | researchgate.net |
| 5-Bromothiophene-2-sulfonamide | Various Aryl Groups | Antibacterial Activity | researchgate.net |
Influence of N-Substitutions on the Sulfonamide Moiety on Activity
The sulfonamide moiety is a well-established pharmacophore, and substitutions on its nitrogen atom can profoundly impact the biological activity of the parent compound. For this compound, N-alkylation has been shown to be a viable strategy for modulating antibacterial efficacy.
In a study focusing on derivatives of 5-bromothiophene-2-sulfonamide, N-alkylation with short alkyl chains was investigated. nih.govresearchgate.net The synthesis of N-ethyl, N-propyl, and N-isopropyl derivatives revealed that the nature of the alkyl group influences the antibacterial potency. The N-propyl derivative, in particular, exhibited significant activity against New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae. nih.govresearchgate.net This suggests that the size and lipophilicity of the N-alkyl substituent play a role in the compound's ability to interact with its bacterial target.
The following table summarizes the findings on N-alkylated 5-bromothiophene-2-sulfonamide derivatives:
| Compound | N-Substituent | Biological Activity Highlight | Reference |
|---|---|---|---|
| 5-bromo-N-ethylthiophene-2-sulfonamide | Ethyl | Antibacterial activity against K. pneumoniae | nih.gov |
| 5-bromo-N-propylthiophene-2-sulfonamide | Propyl | Potent antibacterial activity against NDM-producing K. pneumoniae | nih.govresearchgate.net |
| 5-bromo-N-isopropylthiophene-2-sulfonamide | Isopropyl | Antibacterial activity against K. pneumoniae | nih.gov |
Role of the Methyl Group at C-4 in Modulating Activity
The presence of a methyl group at the C-4 position of the thiophene ring is a distinguishing feature of the this compound scaffold. While direct comparative studies with the non-methylated analogue are scarce in the public domain, the influence of this methyl group can be inferred from general principles of medicinal chemistry.
The methyl group can exert its influence through several mechanisms:
Steric Effects: The methyl group introduces steric bulk in the vicinity of the C-5 position and the sulfonamide group at C-2. This can influence the preferred conformation of the molecule and its ability to fit into the binding pocket of a biological target. The steric hindrance may either enhance or diminish activity depending on the specific topology of the binding site.
Metabolic Stability: The methyl group can influence the metabolic profile of the compound by blocking a potential site of metabolism on the thiophene ring, which could lead to an altered pharmacokinetic profile.
In a study on thiophene-2-carboxamide derivatives, it was observed that 3-methyl substituted compounds displayed lower antibacterial activity compared to their 3-amino and 3-hydroxy counterparts, suggesting that a methyl group in this position is not favorable for this particular activity. nih.govresearchgate.net While this is a different scaffold, it highlights that the positioning of a methyl group on the thiophene ring can have a significant impact on biological outcomes.
Conformational Analysis and its Correlation with Biological Response
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule interacts with its target. For this compound derivatives, the rotational freedom around the C-S bond of the sulfonamide group and the C-N bond of the sulfonamide are key conformational parameters.
Studies on the conformational preferences of sulfonamides have shown that the orientation of the sulfonamide group relative to the aromatic ring is crucial. nih.gov The presence of substituents on the ring can influence this orientation. The methyl group at C-4 in the this compound scaffold is expected to play a role in defining the low-energy conformations of the molecule. This, in turn, will affect how the molecule presents its pharmacophoric features to a biological receptor.
Molecular docking studies on related thiophene sulfonamides have provided insights into their binding modes. nih.govrjb.ro These studies often reveal key hydrogen bonding and hydrophobic interactions that are dependent on the molecule adopting a specific conformation within the active site of the target protein. For instance, in the case of N-propyl-5-bromothiophene-2-sulfonamide, docking studies against a bacterial protein revealed specific hydrogen bond and hydrophobic interactions. nih.govresearchgate.net
Pharmacophore Identification for Design of Novel Analogues
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the this compound class of compounds, a general pharmacophore can be proposed based on the available SAR data.
Key features of a putative pharmacophore for antibacterial activity would likely include:
A hydrogen bond donor/acceptor group: The sulfonamide moiety is a classic hydrogen bond donor and acceptor.
A hydrophobic region: The thiophene ring and any alkyl or aryl substituents contribute to the hydrophobic character of the molecule.
An aromatic/heteroaromatic feature: The thiophene ring itself provides an aromatic system that can engage in π-stacking or other interactions.
A halogen bond donor: The bromine atom at the C-5 position can potentially act as a halogen bond donor, a type of interaction that is increasingly recognized in drug design.
The development of a refined pharmacophore model would require a larger dataset of active and inactive compounds. Such a model would be an invaluable tool for virtual screening of compound libraries to identify new hits and for the rational design of novel analogues with improved potency and selectivity.
Future Research Directions and Advanced Applications of 5 Bromo 4 Methylthiophene 2 Sulfonamide
Design and Synthesis of Advanced Derivatives with Enhanced Biological Specificity
The core structure of 5-bromo-4-methylthiophene-2-sulfonamide offers multiple sites for chemical modification to create advanced derivatives with tailored biological activities. Future research will focus on synthesizing new analogues by modifying the sulfonamide group and by utilizing the reactive bromine atom on the thiophene (B33073) ring. The primary goal is to enhance the specificity of these compounds towards their biological targets, thereby increasing therapeutic efficacy.
A prominent strategy for creating diverse derivatives involves the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This palladium-catalyzed reaction allows for the substitution of the bromine atom at the C5 position with a wide array of aryl and heteroaryl groups. researchgate.net By introducing different aromatic systems, researchers can systematically probe the structure-activity relationship (SAR) and optimize the compound's interaction with biological targets like bacterial enzymes. nih.gov For instance, studies on related 5-bromothiophene-2-sulfonamides have shown that coupling various aryl boronic acids can lead to derivatives with potent antibacterial activity. nih.govresearchgate.net
Furthermore, the sulfonamide moiety (SO₂NH₂) can be N-functionalized. Reaction with various alkyl halides can produce a series of N-alkylated sulfonamides. nih.gov The nature of the alkyl or aryl substituent on the sulfonamide nitrogen can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. A 2024 study demonstrated that N-alkylation of 5-bromothiophene-2-sulfonamide (B1270684), followed by Suzuki coupling, yielded compounds with significant efficacy against drug-resistant Klebsiella pneumoniae. nih.gov The compound 5-bromo-N-propylthiophene-2-sulfonamide, in particular, showed high potency. nih.gov
Interactive Table:
Table 1: Examples of Derivative Synthesis and Biological Activity| Parent Compound | Reaction Type | Substituent Added | Resulting Derivative Class | Observed Biological Activity |
|---|---|---|---|---|
| 5-Bromothiophene-2-sulfonamide | N-Alkylation | Propyl bromide | 5-Bromo-N-propylthiophene-2-sulfonamide | Antibacterial nih.gov |
| 5-Bromo-N-propylthiophene-2-sulfonamide | Suzuki Coupling | Aryl boronic acids | 5-Aryl-N-propylthiophene-2-sulfonamides | Antibacterial nih.gov |
Future work will likely involve creating extensive libraries of these derivatives to identify compounds with high specificity for targets such as protein kinases, metallo-β-lactamases, or cancer-related enzymes. nih.govnih.gov
Exploration in Material Science Applications (e.g., Organic Light-Emitting Diodes, Organic Field-Effect Transistors)
The thiophene ring is a well-established building block in the field of material science, particularly for organic electronics. researchgate.net Thiophene-containing polymers and oligomers are known for their excellent charge transport properties, making them ideal candidates for use as organic semiconductors. nih.govresearchgate.net The future application of this compound as a monomer or precursor in this field is a promising area of research.
Organic Field-Effect Transistors (OFETs): OFETs are key components in flexible displays, smart cards, and sensors, valued for their low cost and mechanical flexibility. nih.gov The performance of an OFET is highly dependent on the mobility of charge carriers in the organic semiconductor layer. Thiophene-based materials are among the most studied p-type semiconductors for OFETs due to their high carrier mobility and stability. researchgate.net The this compound molecule could be polymerized or used in co-polymerization reactions, via its bromine handle, to create novel semiconducting polymers. The methyl and sulfonamide groups could be used to tune solubility and intermolecular packing, which are critical for device performance. rsc.org
Organic Light-Emitting Diodes (OLEDs): OLED technology is used in high-end displays and lighting. The efficiency and color purity of an OLED depend on the emitting material. Thiophene-fused heterocyclic moieties are used in the design of emitters, including those that function via thermally activated delayed fluorescence (TADF). researchgate.netnih.gov this compound could serve as a building block for larger, conjugated molecules designed as OLED emitters or host materials. The electronic properties can be tuned by coupling different aromatic units at the bromine position, potentially leading to materials with specific emission colors and high quantum efficiencies. nih.gov
Development as Analytical Reagents and Probes
The development of sensitive and selective chemical sensors and probes is crucial for environmental monitoring, medical diagnostics, and biological imaging. The structure of this compound is well-suited for its development into an analytical reagent.
The key to this application is the bromine atom, which serves as a versatile reactive handle for various cross-coupling reactions, such as the Suzuki and Sonogashira reactions. mdpi.com This allows for the straightforward attachment of signaling units, such as fluorophores or chromophores, to the thiophene core. For example, a fluorescent dye could be coupled to the molecule. The resulting conjugate could be designed to act as a "turn-on" or "turn-off" fluorescent probe, where the emission properties change upon binding to a specific analyte (e.g., a metal ion or a biomolecule). The sulfonamide group can also participate in hydrogen bonding or act as a binding site, contributing to the selectivity of the probe. A similar strategy has been demonstrated with other brominated fluorescein (B123965) derivatives, where the bromine is used for coupling to create advanced probes. mdpi.com Derivatives of 5-bromothiophene-2-aldehyde have also been investigated as activatable probes for studying biomolecular interactions. biosynth.com
Chemoinformatics and Machine Learning Approaches for Compound Discovery
Modern drug and materials discovery increasingly relies on computational methods to accelerate progress and reduce costs. Chemoinformatics and machine learning (ML) are powerful tools for navigating the vast chemical space of possible derivatives of this compound. nih.gov
By compiling data on the known derivatives and their measured biological activities or material properties, researchers can develop Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These ML-based models learn the complex relationships between a molecule's structure and its function. nih.govmdpi.com
Future research directions in this area include:
Virtual Screening: Using a validated QSAR model to predict the properties of a large virtual library of this compound derivatives before they are synthesized. This allows scientists to prioritize the most promising candidates for laboratory work.
De Novo Design: Employing generative ML models to design entirely new molecules based on the this compound scaffold that are optimized for a specific property, such as high binding affinity to a target protein or desirable electronic properties for an OFET.
ADME/Tox Prediction: Using machine learning to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of new derivatives, helping to identify potential development issues early in the discovery process.
Tandem Reactions and Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to make chemical processes more environmentally benign and efficient. Future research into the synthesis of this compound and its derivatives will likely focus on these principles.
Tandem Reactions: Also known as one-pot or domino reactions, tandem processes involve multiple bond-forming events occurring sequentially in a single reactor without isolating intermediates. rsc.org This approach significantly reduces solvent waste, energy consumption, and purification steps. A future goal could be to develop a tandem process for the synthesis of advanced derivatives. For example, a single-reactor process could be designed to first perform a Suzuki coupling on the this compound core, followed by an in-situ N-alkylation of the sulfonamide group, yielding a complex final product in one step.
Sustainable Reagents and Solvents: Research will also aim to replace hazardous reagents and solvents used in current synthetic routes. This includes exploring:
The use of more environmentally friendly catalysts, potentially moving away from precious metals like palladium where possible or using highly efficient, recyclable catalyst systems.
Replacing chlorinated solvents with greener alternatives like water, ethanol, or supercritical CO₂.
Developing solvent-free reaction conditions.
By integrating these advanced approaches, the full potential of this compound as a versatile chemical scaffold can be realized in a sustainable and efficient manner.
Q & A
Basic: What are the standard synthetic routes for 5-Bromo-4-methylthiophene-2-sulfonamide, and how are intermediates characterized?
Answer:
The synthesis typically involves sequential functionalization of the thiophene core. A common route starts with bromination and sulfonylation of a methylthiophene precursor. For example, chlorosulfonyl intermediates (e.g., Methyl 5-bromo-4-(chlorosulfonyl)thiophene-2-carboxylate) are reacted with amines to form sulfonamides . Key steps include:
- Electrophilic aromatic substitution to introduce bromine and sulfonyl groups.
- Amidation using primary or secondary amines under controlled pH and temperature.
Intermediates are characterized via ¹H/¹³C NMR (to confirm substitution patterns), IR spectroscopy (to validate sulfonamide S=O stretches), and mass spectrometry (to confirm molecular weight). Yields and purity are assessed via HPLC and elemental analysis .
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H NMR identifies aromatic proton environments (e.g., deshielding due to electron-withdrawing sulfonamide groups). ¹³C NMR confirms quaternary carbons and substituent effects .
- IR Spectroscopy : Peaks at ~1150 cm⁻¹ and ~1350 cm⁻¹ correspond to sulfonamide S=O symmetric/asymmetric stretches .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and isotopic patterns (e.g., bromine’s 1:1 isotopic signature) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and monitors reaction progress .
Advanced: How can computational chemistry optimize reaction conditions for synthesizing this compound derivatives?
Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict optimal substituent positions and reaction barriers .
- Solvent Effects : COSMO-RS simulations evaluate solvent polarity and proticity impacts on sulfonamide formation yields .
- Machine Learning : Training datasets on thiophene sulfonylation reactions (e.g., temperature, catalyst, solvent) can predict optimal conditions for new derivatives. Experimental validation is required to confirm computational predictions .
Advanced: How do researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?
Answer:
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing bromine with other halogens) clarifies bioactivity trends. For example, bromine’s steric bulk may hinder enzyme binding compared to smaller substituents .
- Target-Specific Assays : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) to distinguish direct target engagement from off-target effects .
- Meta-Analysis : Cross-reference data from multiple studies, prioritizing compounds with full characterization (e.g., purity >95%, NMR/HRMS validation) .
Advanced: What mechanistic insights explain the reactivity of the bromine substituent in nucleophilic substitution reactions?
Answer:
- Leaving Group Ability : Bromine’s moderate electronegativity and polarizability facilitate SNAr (nucleophilic aromatic substitution) under basic conditions. For example, amines displace bromine in the presence of a sulfonamide electron-withdrawing group, forming C-N bonds .
- Steric Effects : Steric hindrance from the methyl group at the 4-position may slow substitution at the 5-bromo position, requiring elevated temperatures (e.g., 80–100°C) .
- Cross-Coupling Potential : Bromine enables Suzuki-Miyaura coupling with boronic acids, forming biaryl derivatives for extended conjugation studies .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of the sulfonamide group.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide bond.
- Temperature : Long-term storage at –20°C in anhydrous DMSO or acetonitrile minimizes decomposition .
Advanced: How can researchers investigate the mechanism of enzyme inhibition by this compound?
Answer:
- Kinetic Studies : Measure IC₅₀ values under varying substrate/enzyme concentrations to distinguish competitive vs. non-competitive inhibition .
- X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., carbonic anhydrase) to identify binding interactions (e.g., sulfonamide-Zn²⁺ coordination) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to elucidate driving forces for inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
